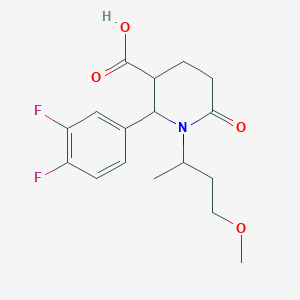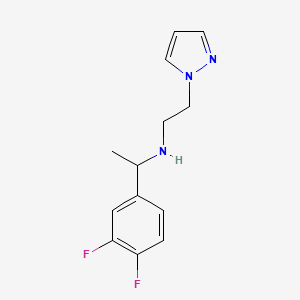![molecular formula C17H24N2O B7572586 1-[2-(1-Benzylpyrrolidin-2-yl)pyrrolidin-1-yl]ethanone](/img/structure/B7572586.png)
1-[2-(1-Benzylpyrrolidin-2-yl)pyrrolidin-1-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(1-Benzylpyrrolidin-2-yl)pyrrolidin-1-yl]ethanone, also known as α-Pyrrolidinopentiophenone (α-PVP), is a synthetic cathinone that belongs to the class of psychoactive substances. It is a highly addictive drug that has been associated with severe health consequences, including psychosis, seizures, and even death. Despite its risks, α-PVP has become increasingly popular among drug users due to its potent stimulant effects.
Mécanisme D'action
α-PVP acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to an increase in their levels in the brain. This results in a feeling of euphoria, increased energy, and heightened alertness. However, prolonged use of α-PVP can lead to the depletion of these neurotransmitters, resulting in adverse effects such as depression, anxiety, and cognitive impairment.
Biochemical and Physiological Effects:
The use of α-PVP has been associated with a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It can also cause muscle tremors, seizures, and hyperthermia. In addition, α-PVP use can lead to psychological effects such as hallucinations, paranoia, and aggression.
Avantages Et Limitations Des Expériences En Laboratoire
α-PVP has been used as a research tool to investigate the neurobiological mechanisms underlying addiction and related disorders. Its potent stimulant effects make it a useful tool for studying the effects of dopamine, norepinephrine, and serotonin on behavior and cognition. However, the use of α-PVP in lab experiments is limited due to its potential to cause addiction and other health problems. Researchers must take precautions to ensure the safety of their subjects when using α-PVP in experiments.
Orientations Futures
There are several future directions for research on α-PVP. One area of interest is the development of new treatments for addiction and related disorders. Researchers are investigating the use of medications that target the dopamine, norepinephrine, and serotonin systems to treat addiction to drugs such as α-PVP. Another area of interest is the development of new synthetic cathinones that have less potential for abuse and fewer adverse effects. Finally, researchers are investigating the long-term effects of α-PVP use on the brain and behavior, with the goal of developing strategies to prevent and treat addiction and related disorders.
Méthodes De Synthèse
α-PVP is synthesized through a multi-step process that involves the reaction of 1-phenyl-2-propanone with pyrrolidine and hydrochloric acid. The resulting compound is then treated with benzyl chloride to obtain α-PVP. The synthesis process is complex and requires specialized equipment and expertise, making it difficult for non-professionals to produce the drug.
Applications De Recherche Scientifique
α-PVP has been the subject of extensive scientific research due to its potential to cause addiction and other health problems. Studies have shown that α-PVP acts as a potent stimulant, activating the release of dopamine, norepinephrine, and serotonin in the brain. This mechanism of action is similar to that of other drugs of abuse, such as cocaine and amphetamines. As a result, α-PVP has been used as a research tool to investigate the neurobiological mechanisms underlying addiction and related disorders.
Propriétés
IUPAC Name |
1-[2-(1-benzylpyrrolidin-2-yl)pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O/c1-14(20)19-12-6-10-17(19)16-9-5-11-18(16)13-15-7-3-2-4-8-15/h2-4,7-8,16-17H,5-6,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJKZOCFGUZQGQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC1C2CCCN2CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(1-Benzylpyrrolidin-2-yl)pyrrolidin-1-yl]ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(4-Phenylpiperidine-4-carbonyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B7572506.png)
![S-[3-[(1-methylpyrazol-4-yl)sulfonylamino]phenyl] N,N-dimethylcarbamothioate](/img/structure/B7572513.png)
![1-(2-Hydroxypropyl)-6-oxo-2-[2-(trifluoromethyl)phenyl]piperidine-3-carboxylic acid](/img/structure/B7572516.png)
![N-ethyl-N-[(4-fluorophenyl)-phenylmethyl]methanesulfonamide](/img/structure/B7572521.png)
![4-[(3-butan-2-yloxyphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B7572523.png)
![N-methyl-3-(2-methylpropylsulfanyl)-N-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]propanamide](/img/structure/B7572531.png)

![[2-[(Dimethylamino)methyl]piperidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B7572557.png)

![2-[benzenesulfonyl(1,3-thiazol-2-yl)amino]-N-(2,1,3-benzothiadiazol-4-yl)acetamide](/img/structure/B7572566.png)
![(4-fluorospiro[2H-indole-3,1'-cyclopentane]-1-yl)-pyrazin-2-ylmethanone](/img/structure/B7572574.png)
![N-(2-hydroxyphenyl)-2-[(4-methylcyclohexyl)sulfamoyl]acetamide](/img/structure/B7572591.png)

![N-[(2-ethoxyphenyl)methyl]-2-(2,4,5-trioxo-3-prop-2-enylimidazolidin-1-yl)acetamide](/img/structure/B7572604.png)